molecular formula C4H6F2O B1322468 3,3-Difluorocyclobutanol CAS No. 637031-88-0

3,3-Difluorocyclobutanol

Cat. No. B1322468
M. Wt: 108.09 g/mol
InChI Key: BFLCYDVYEGKWSQ-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanol is a chemical compound that belongs to the family of cyclobutanes, which are characterized by a four-membered ring structure. The presence of two fluorine atoms at the third carbon of the cyclobutane ring distinguishes it from other cyclobutanol derivatives. This compound is of interest due to its potential as a building block in organic synthesis, particularly for the creation of more complex fluorinated organic molecules.

Synthesis Analysis

The synthesis of 3,3-difluorocyclobutanol and related compounds has been explored in various studies. One approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including 3,3-difluorocyclobutanol, involves using ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. An alternative pathway for the preparation of 3,3-difluorocyclobutanol or cyclobutanone is through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether .

Molecular Structure Analysis

The molecular structure of 3,3-difluorocyclobutanol is influenced by the presence of the fluorine atoms, which can affect the electronic distribution and steric hindrance within the molecule. Nuclear magnetic resonance (NMR) spectroscopy studies on related 1,1-difluoro-3-phenylcyclobutane derivatives have provided insights into the electronic environment of the cyclobutane ring and the influence of fluorine substituents on the chemical shifts and coupling constants .

Chemical Reactions Analysis

The reactivity of 3,3-difluorocyclobutanol can be inferred from studies on similar compounds. For instance, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones has been reported, which could potentially be applied to fluorinated cyclobutanones to create complex structures . Additionally, the reactivity of cyclobutane derivatives with hydrogen fluoride has been demonstrated, where the hydrofluorination reaction occurs predominantly on specific atoms, leading to the formation of new P-F bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-difluorocyclobutanol are not explicitly detailed in the provided papers. However, the introduction of fluorine atoms typically influences properties such as boiling point, polarity, and chemical stability. The thermal behavior of related tetrafluorocyclobutane-1,2-diols has been studied, indicating that the fluorine substituents can affect the dimerization and desilylation reactions of these compounds .

Scientific Research Applications

  • Application Summary: 3,3-Difluorocyclobutanol is used as a reagent in the deoxyfluorination of alcohols. This process involves replacing a hydroxyl group (OH) in an alcohol molecule with a fluorine atom, resulting in an alkyl fluoride .
  • Methods of Application: The deoxyfluorination process involves the use of 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) as easily accessible and reactivity-tunable deoxyfluorination reagents. The electronic nature of CpFluors is critical for fluorination of monoalcohols via alkoxycyclopropenium cations .
  • Results or Outcomes: The research found that CpFluors with electron-rich aryl substituents facilitate the transformation with high efficiency. Moreover, CpFluors are more sensitive to the electronic nature of alcohols than many other deoxyfluorination reagents, thus fluorination of longer diols can be achieved selectively at the relatively electron-rich position .
  • Pharmaceutical Industry: The unique properties of 3,3-Difluorocyclobutanol could make it a valuable compound in the development of new drugs .
  • Agricultural Industry: It could be used in the synthesis of new agrochemicals .
  • Chemical Industry: It could be used as a building block in the synthesis of various chemical products .
  • Pharmaceutical Industry: The unique properties of 3,3-Difluorocyclobutanol could make it a valuable compound in the development of new drugs .
  • Agricultural Industry: It could be used in the synthesis of new agrochemicals .
  • Chemical Industry: It could be used as a building block in the synthesis of various chemical products .

Safety And Hazards

3,3-Difluorocyclobutanol is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed (H302) and precautions should be taken to avoid contact with skin and eyes . In case of ingestion, it is recommended to rinse the mouth and seek medical attention .

Future Directions

3,3-Difluorocyclobutanol is a useful building block in the synthesis of various pharmaceuticals . It has been used in the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone . Future research may explore other potential applications and synthesis methods for this compound.

properties

IUPAC Name

3,3-difluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(7)2-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLCYDVYEGKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626277
Record name 3,3-Difluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclobutanol

CAS RN

637031-88-0
Record name 3,3-Difluorocyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637031-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluorocyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Ahmad, WN Washburn, AS Hernandez… - Journal of Medicinal …, 2016 - ACS Publications
The potent MCHR1 in vitro and in vivo antagonist activity of a series of cyclic tertiary alcohols derived from compound 2b is described. Subsequent pharmacokinetic and …
Number of citations: 8 pubs.acs.org
PM Wehn, S Yang, JA Grina, JP Rizzi, ST Schlachter… - 2023 - researchsquare.com
Pharmacokinetic properties of our first-generation HIF-2α antagonist PT2385, including modest solubility, resulted in a high recommended phase 2 dose (RP2D) of 800 mg BID and …
Number of citations: 1 www.researchsquare.com
OO Grygorenko, KP Melnykov, S Holovach… - …, 2022 - Wiley Online Library
The review covers various aspects of fluorinated cycloalkyl (C 3 −C 7 ) building blocks for drug discovery, including their synthesis, key physicochemical properties, and biological and …
M Giroud, B Kuhn, S Saint-Auret, C Kuratli… - Journal of medicinal …, 2018 - ACS Publications
Macrocyclic inhibitors of rhodesain (RD), a parasitic cysteine protease and drug target for the treatment of human African trypanosomiasis, have shown low metabolic stability at the …
Number of citations: 44 pubs.acs.org
MJ Soth, K Le, ME Di Francesco… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of glutaminase-1 (GLS-1) hampers the proliferation of tumor cells reliant on glutamine. Known glutaminase inhibitors have potential limitations, and in vivo exposures are …
Number of citations: 50 pubs.acs.org
O Bezencon, B Heidmann, R Siegrist… - Journal of Medicinal …, 2017 - ACS Publications
We report here the discovery and pharmacological characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium …
Number of citations: 45 pubs.acs.org
KP Melnykov, DS Granat, DM Volochnyuk… - …, 2018 - thieme-connect.com
An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks (including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone) is described. It is …
Number of citations: 23 www.thieme-connect.com
I Trépanier - 2010 - library-archives.canada.ca
Les projets présentés dans cet ouvrage sont le fruit d'une collaboration université-industrie faisant appel à la participation du laboratoire du Professeur Robert Chênevert, du …
Number of citations: 1 library-archives.canada.ca
КП МЕЛЬНИКОВ - 2019 - scc.univ.kiev.ua
Міністерство освіти і науки України Київський національний універси Page 1 Міністерство освіти і науки України Київський національний університет імені Тараса Шевченка …
Number of citations: 2 www.scc.univ.kiev.ua

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